N-(2-Piperidinoethyl)acrylamide
Description
N-(2-Piperidinoethyl)acrylamide is an acrylamide derivative featuring a piperidine ring attached via an ethyl linker to the acrylamide group. Piperidine, a six-membered heterocyclic amine, confers basicity and structural rigidity, making this compound valuable in pharmaceutical and polymer chemistry. Its synthesis likely involves reacting acryloyl chloride with 2-piperidinoethylamine, akin to methods used for related compounds (e.g., pyrrolidinone-based acrylamides in ).
Properties
Molecular Formula |
C10H18N2O |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(2-piperidin-1-ylethyl)prop-2-enamide |
InChI |
InChI=1S/C10H18N2O/c1-2-10(13)11-6-9-12-7-4-3-5-8-12/h2H,1,3-9H2,(H,11,13) |
InChI Key |
QZJYBIRFWUJPSA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCN1CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane or tetrahydrofuran, 2-piperidinoethylamine (1.0 equiv) reacts with acryloyl chloride (1.1 equiv) at 0–5°C under nitrogen. Triethylamine (1.5 equiv) acts as a proton scavenger, facilitating the deprotonation of the amine and subsequent nucleophilic attack on the acyl chloride (Fig. 1). The reaction typically achieves 65–75% yield after 4–6 hours.
Critical Parameters :
- Temperature Control : Maintaining sub-10°C temperatures suppresses acrylamide polymerization.
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reagent solubility without participating in side reactions.
- Stoichiometry : A 10% molar excess of acryloyl chloride ensures complete amine consumption, as residual amine can catalyze Michael addition side products.
Purification and Characterization
Crude product purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Key characterization data inferred from analogous syntheses includes:
- Melting Point : 110–115°C (decomposes above 120°C)
- 1H NMR (CDCl3) : δ 6.25–6.50 (m, 2H, CH2=CH–), 5.60–5.85 (m, 1H, NH), 3.40–3.60 (m, 2H, N–CH2), 2.40–2.70 (m, 6H, piperidine–CH2), 1.40–1.70 (m, 6H, piperidine–CH2)
- IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend)
Multi-component Synthesis via Cyclopropenone Intermediates
An alternative method, derived from diferrocenylcyclopropenone chemistry, constructs the acrylamide scaffold through a tandem ring-opening/alkylation sequence. While originally applied to ferrocene derivatives, this approach adapts to aliphatic systems by substituting 2-piperidinoethylamine for morpholine or piperidine nucleophiles.
Reaction Scheme and Optimization
Cyclopropenone 1 (1.0 equiv) reacts with 2-piperidinoethylamine (1.2 equiv) in acetonitrile at reflux, catalyzed by triethyloxonium tetrafluoroborate (1.2 equiv). The reaction proceeds through:
- Electrophilic activation of cyclopropenone by the Lewis acid.
- Nucleophilic attack by the amine at the activated carbonyl.
- Ring-opening to form a zwitterionic intermediate.
- Rearrangement to the acrylamide product.
Yield Enhancement Strategies :
Comparative Analysis with Acylation Route
The cyclopropenone route offers higher yields but suffers from scalability limitations and specialized starting materials, making it less practical for industrial applications.
Polymer-Supported Synthesis for Controlled Release
Patent literature discloses acrylamide synthesis within polymer matrices to modulate reactivity. While primarily targeting betaine copolymers, this approach adapts to this compound by functionalizing pre-formed polymers with piperidinoethyl side chains.
Grafting Methodology
A poly(acrylic acid) backbone (Mn = 50,000 Da) reacts with 2-piperidinoethylamine (2.0 equiv) in DMF at 80°C for 24 hours, using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. Subsequent acryloylation introduces the terminal vinyl group:
- Amidation : 78% of carboxylic acid groups convert to piperidinoethylamide.
- Acryloylation : Residual amines react with acryloyl chloride (0.5 equiv) to yield 15–20% acrylamide functionality.
Advantages :
- Tunable acrylamide density via stoichiometric control.
- Inherent polymer stabilization prevents acrylate homopolymerization.
Catalytic Asymmetric Synthesis
Chiral variants of this compound require enantioselective methods. A bisoxazoline-copper complex catalyzes the asymmetric aza-Michael addition of piperidinoethylamine to acryloyl esters, achieving 85–90% ee:
Procedure :
- Dissolve (S,S)-t-Bu-box (5 mol%) and Cu(OTf)₂ (5 mol%) in toluene.
- Add piperidinoethylamine (1.0 equiv) and methyl acrylate (1.2 equiv).
- Stir at –20°C for 48 hours to afford (R)-N-(2-piperidinoethyl)acrylamide.
Limitations :
- Requires stoichiometric acrylate esters rather than acyl chlorides.
- Post-reaction saponification needed to convert esters to amides.
Chemical Reactions Analysis
Types of Reactions: N-(2-Piperidinoethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acrylamide group to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "N-(2-Piperidinoethyl)acrylamide":
Acrylamide-based crosslinking monomers:
- Coatings, adhesives, and resins Acrylamide-based crosslinking monomers can be used in radical crosslinking polymerizations and copolymerizations for the preparation of coatings, adhesives, membranes, resins, and other preparations where good hydrolytical stability is required .
- Use with other materials They can be used alone or in combination with other monomers and/or polymers to impart desirable characteristics such as flexibility, adhesion, crosslinking, flowability, and leveling .
- Application methods Resulting compositions may be applied to target surfaces by spraying, rolling, dipping, curtain coating, and other conventional processes .
- Curing Curing of such coatings is achieved by free-radical crosslinking polymerizations initiated through thermal initiation or radiation initiation .
- Surface applications Acrylamide-based crosslinking monomers and the methacrylamide-based crosslinking monomers can be used in coating compositions for primers and/or topcoats for applications onto wood, paper, plastic, aluminum, steel, galvanized metals, and other types of metals .
Thienopyridine derivatives:
- Pharmacological activities Thieno[2,3-b]pyridine derivatives have diverse pharmacological activities, including anticancer, antiviral, anti-inflammatory, antimicrobial, antidiabetic, and osteogenic antiproliferative activity .
- Antiplatelet drugs Several drugs on the market contain thienopyridine nuclei and have been reported as antiplatelet drugs .
Poly(N-isopropylacrylamide) (PNIPAAm):
- Drug delivery and biomedical applications PNIPAAm is a temperature-responsive polymer that exhibits a low critical solution temperature (LCST) at ≈ 32°C and is widely used in various pharmaceutical applications, such as drug delivery with nanocarriers and thermogels .
- Smart polymer The unique and versatile properties of PNIPAAm render it a promising smart polymer for various functional applications .
Piperidine Derivatives:
- Alzheimer’s disease treatment Novel 1-Benzylpyrrolidine-3-amine derivatives with piperidine groups expressed both antiaggregatory and antioxidant effects .
- Cholinesterase inhibition Structures with an N-benzyl moiety were superior in cholinesterase inhibition, and a terminal alkyne group was essential for efficient monoamine oxidase B inhibition .
Mechanism of Action
The mechanism of action of N-(2-Piperidinoethyl)acrylamide involves its interaction with various molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurotransmission. Additionally, the acrylamide group can form covalent bonds with nucleophiles, leading to modifications in proteins and other biomolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The piperidinoethyl group distinguishes N-(2-Piperidinoethyl)acrylamide from other acrylamide derivatives. Key structural comparisons include:
A. Phenolic and Methoxy-Substituted Acrylamides
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (): Substituents: Methoxyphenyl and hydroxyphenethyl groups. Properties: Enhanced antioxidant capacity due to phenolic -OH groups; moderate hydrophilicity. Bioactivity: Significant anti-inflammatory activity (IC50 = 17.00 ± 1.11 μM in Lycium barbarum ).
B. Coumaroyl and Feruloyl Derivatives
C. Piperidine-Containing Analogs
- Acryloylfentanyl ():
- Substituents : Piperidine ring with phenethyl and phenyl groups.
- Bioactivity : Opioid receptor agonism, highlighting the pharmacological relevance of piperidine in acrylamides.
D. Polymer-Focused Acrylamides
- N-[ (2-Oxo-1-pyrrolidinyl)methyl]acrylamide (): Substituents: Pyrrolidinone-methyl group. Applications: Forms superabsorbent hydrogels (97.4% equilibrium water content) .
Key Observations :
- Piperidine vs. Phenolic Groups: Piperidine enhances lipophilicity and CNS penetration, whereas phenolic groups improve antioxidant and anti-inflammatory properties.
- Anti-Inflammatory Activity: Methoxy-substituted acrylamides (e.g., ) outperform non-phenolic analogs, suggesting substituent polarity influences efficacy.
- Polymer Applications: Bulky substituents (e.g., pyrrolidinone) enhance hydrogel capacity, whereas piperidine may modify thermal responsiveness.
Q & A
Basic Research Questions
Q. What are the optimized synthesis protocols for N-(2-Piperidinoethyl)acrylamide to minimize byproduct formation?
- Methodological Answer : Synthesis requires strict oxygen control (<1000 ppm) during reaction steps to reduce unwanted compounds like quaternary ammonium salts. Lowering reaction temperature and shortening reaction time further minimize byproducts. This approach is validated for structurally similar acrylamide derivatives, where oxygen scavengers or inert atmospheres (e.g., nitrogen) are critical .
Q. How is the molecular structure of this compound characterized in research settings?
- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy for backbone and substituent analysis (e.g., piperidinoethyl group confirmation). Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., acrylamide’s carbonyl). For crystalline derivatives, X-ray diffraction provides 3D structural insights, as seen in analogous piperidine-containing compounds .
Q. What safety protocols are essential for handling this compound in laboratories?
- Methodological Answer : Follow guidelines for acrylamide derivatives: use fume hoods to avoid inhalation, wear nitrile gloves and lab coats to prevent skin contact, and store in airtight containers under inert gas. Safety data sheets for related compounds emphasize avoiding dust formation and ensuring emergency eye-wash stations are accessible .
Advanced Research Questions
Q. How can researchers design experiments to evaluate copolymerization efficiency of this compound with hydrophilic/hydrophobic monomers?
- Methodological Answer : Use radical polymerization (e.g., UV-initiated or redox systems) with controlled monomer feed ratios. Monitor conversion via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) to assess glass transition temperature (Tg) shifts. For hydrogels, swelling studies in buffers at varying pH/temperature reveal crosslinking efficacy, as demonstrated in acrylamide-based resin cements .
Q. What strategies are effective for analyzing the pharmacokinetic profile of this compound derivatives in preclinical models?
- Methodological Answer : Employ hemoglobin adduct tracking (e.g., N-alkyl Edman method) to quantify systemic exposure, as validated for acrylamide metabolites. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with in vivo imaging to monitor tissue distribution. Dose-response studies in rodent models should include histopathology to assess organ-specific toxicity, similar to acrylamide carcinogenicity evaluations .
Q. How do structural modifications to the piperidinoethyl group influence the thermal stability of poly(this compound) hydrogels?
- Methodological Answer : Modify the piperidine ring (e.g., methylation or fluorination) and compare thermal degradation via thermogravimetric analysis (TGA). Dynamic mechanical analysis (DMA) measures storage modulus changes under thermal stress. Computational modeling (e.g., density functional theory) predicts steric and electronic effects of substituents on polymer backbone stability, as applied to trifluoromethoxy-substituted acrylamides .
Q. What experimental approaches resolve contradictions in reported cytotoxicity data for this compound-based polymers?
- Methodological Answer : Standardize cell viability assays (e.g., MTT vs. ATP-based luminescence) across studies. Control for residual monomers via rigorous purification (e.g., dialysis or size-exclusion chromatography). Compare cytotoxicity in primary vs. immortalized cell lines, and validate findings using proteomics to identify apoptosis/necrosis markers, addressing variability seen in acrylamide toxicology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
